molecular formula C25H27N3O4 B2981382 N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-17-5

N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2981382
CAS RN: 872857-17-5
M. Wt: 433.508
InChI Key: RUWIKKMSRVLZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Agents

Research has identified derivatives similar to N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as potent antifungal agents. For instance, compounds containing the morpholino group have shown significant fungicidal activity against Candida species, demonstrating broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. These compounds have displayed in vivo efficacy in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015). Similarly, Mannich base derivatives incorporating the morpholino moiety have been synthesized and showed considerable antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Idhayadhulla et al., 2014).

Molecular Structure and Interaction Studies

Studies on the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , have revealed interesting interactions with acids and potential for forming gels and crystalline salts. These interactions have implications for the compound's physical properties and its potential applications in material science (Karmakar et al., 2007). Another study focusing on paracetamol-morpholine adducts provided insights into hydrogen bonding and molecular interactions, which could inform the development of pharmaceutical formulations or new chemical entities (Oswald et al., 2002).

Synthesis and Chemical Transformations

The synthesis and transformation of compounds with structural similarities to N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been explored, revealing methodologies for generating novel derivatives with potential biological activities. For instance, the synthesis of 4-phosphorylated aldehydes of the oxazole series involving reactions with morpholine shows the versatility of morpholine-containing compounds in organic synthesis (Vydzhak et al., 2002). Transamination studies involving cyanothioacetamide and morpholine have led to the creation of compounds with potential pharmacological applications, demonstrating the utility of such transformations in drug discovery (Dyachenko et al., 2012).

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-25(31)24(30)21-15-28(22-6-4-3-5-20(21)22)16-23(29)27-11-13-32-14-12-27/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWIKKMSRVLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.